pyrocatechol pyrocatechol Solid; white; odorless. Sinks and mixes with water. (USCG, 1999)
Catechol is a benzenediol comprising of a benzene core carrying two hydroxy substituents ortho to each other. It has a role as a genotoxin, an allelochemical and a plant metabolite. It is a conjugate acid of a catecholate(1-).
Pyrocatechol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Exposure to catechol may occur during its manufacture and use. Skin contact with catechol causes eczematous dermatitis in humans. In humans, absorption through the skin results in an illness resembling that induced by phenol, except convulsions are more pronounced. Large doses of catechol can cause depression of the central nervous system (CNS) and a prolonged rise of blood pressure in animals. Due to the lack of information regarding the duration of exposure in the above studies, it is not clear whether these health effects were observed following acute (short-term) or chronic (long-term) exposure. Tumors in the glandular stomach were observed in orally exposed rats. The International Agency for Research on Cancer (IARC) has classified catechol as a Group 2B, possible human carcinogen. EPA has not classified catechol with respect to potential carcinogenicity.
Catechol is a natural product found in Pinus densiflora, Illicium simonsii, and other organisms with data available.
Catechol can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
Pyrocatechol, often known as catechol or benzene-1,2-diol, is a benzenediol, with formula C6H4(OH)2. It was first prepared in 1839 by H. Reinsch by distilling catechin (the juice of Mimosa catechu). This colourless compound occurs naturally, but about 20000 tons are manufactured each year, mainly as precursors to pesticides, flavors, and fragrances. Its sulfonic acid is often present in the urine of many mammals. Small amounts of catechol occur naturally in fruits and vegetables, along with the enzyme polyphenol oxidase. Upon mixing the enzyme with the substrate and exposure to oxygen (as when a potato or apple is cut), the colorless catechol oxidizes to reddish-brown benzoquinone derivatives. The enzyme is inactivated by adding an acid, such as lemon juice, or by refrigeration. Excluding oxygen also prevents the browning reaction. Catechol melts at 28 oC and boils at 250 oC. It is employed in medicine as an expectorant. The dimethyl ether or veratrol is also used in medicine. Many other pyrocatechin derivatives have been suggested for therapeutic application.
Brand Name: Vulcanchem
CAS No.: 12385-08-9
VCID: VC21000795
InChI: InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
SMILES: C1=CC=C(C(=C1)O)O
Molecular Formula: C6H6O2
Molecular Weight: 110.11 g/mol

pyrocatechol

CAS No.: 12385-08-9

Cat. No.: VC21000795

Molecular Formula: C6H6O2

Molecular Weight: 110.11 g/mol

* For research use only. Not for human or veterinary use.

pyrocatechol - 12385-08-9

Specification

Description Solid; white; odorless. Sinks and mixes with water. (USCG, 1999)
Catechol is a benzenediol comprising of a benzene core carrying two hydroxy substituents ortho to each other. It has a role as a genotoxin, an allelochemical and a plant metabolite. It is a conjugate acid of a catecholate(1-).
Pyrocatechol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Exposure to catechol may occur during its manufacture and use. Skin contact with catechol causes eczematous dermatitis in humans. In humans, absorption through the skin results in an illness resembling that induced by phenol, except convulsions are more pronounced. Large doses of catechol can cause depression of the central nervous system (CNS) and a prolonged rise of blood pressure in animals. Due to the lack of information regarding the duration of exposure in the above studies, it is not clear whether these health effects were observed following acute (short-term) or chronic (long-term) exposure. Tumors in the glandular stomach were observed in orally exposed rats. The International Agency for Research on Cancer (IARC) has classified catechol as a Group 2B, possible human carcinogen. EPA has not classified catechol with respect to potential carcinogenicity.
Catechol is a natural product found in Pinus densiflora, Illicium simonsii, and other organisms with data available.
Catechol can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
Pyrocatechol, often known as catechol or benzene-1,2-diol, is a benzenediol, with formula C6H4(OH)2. It was first prepared in 1839 by H. Reinsch by distilling catechin (the juice of Mimosa catechu). This colourless compound occurs naturally, but about 20000 tons are manufactured each year, mainly as precursors to pesticides, flavors, and fragrances. Its sulfonic acid is often present in the urine of many mammals. Small amounts of catechol occur naturally in fruits and vegetables, along with the enzyme polyphenol oxidase. Upon mixing the enzyme with the substrate and exposure to oxygen (as when a potato or apple is cut), the colorless catechol oxidizes to reddish-brown benzoquinone derivatives. The enzyme is inactivated by adding an acid, such as lemon juice, or by refrigeration. Excluding oxygen also prevents the browning reaction. Catechol melts at 28 oC and boils at 250 oC. It is employed in medicine as an expectorant. The dimethyl ether or veratrol is also used in medicine. Many other pyrocatechin derivatives have been suggested for therapeutic application.
CAS No. 12385-08-9
Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
IUPAC Name benzene-1,2-diol
Standard InChI InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
Standard InChI Key YCIMNLLNPGFGHC-UHFFFAOYSA-N
Impurities Ash content, wt% (max) is 0.05. /From table/
SMILES C1=CC=C(C(=C1)O)O
Canonical SMILES C1=CC=C(C(=C1)O)O
Boiling Point 473 °F at 760 mmHg (sublimes) (NTP, 1992)
245.5 °C at 760 mm Hg; sublimes
BP: 221.5 °C at 400 mm Hg; 197.7 °C at 200 mm Hg; 176 °C at 100 mm Hg; 161.7 °C at 60 mm Hg; 134 °C at 20 mm Hg; 118.3 °C at 10 mm Hg; 104 °C at 5 mm Hg ... Volatile with steam
245.5 °C
474 °F
Colorform Monoclinic tablets, prisms from toluene ... its aqueous solutions soon turn brown
Colorless crystals, discolors to brown on exposure to air and light, especially when moist
Flash Point 261 °F (NTP, 1992)
127 °C
260 °F (127 °C) (Closed cup)
127.2 °C (open cup)
127 °C (261 °F) (Closed cup)
127 °C c.c.
261 °F
Melting Point 221 °F (NTP, 1992)
105 °C
221 °F

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